molecular formula C25H25N5O3 B11002844 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)hexanamide

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)hexanamide

Cat. No.: B11002844
M. Wt: 443.5 g/mol
InChI Key: KRLZAJIFFNQXHE-UHFFFAOYSA-N
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Description

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)hexanamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindolo[2,1-a]quinazolinone core, followed by the introduction of the hexanamide side chain and the pyrazole moiety. Common reagents used in these steps include various amines, acids, and coupling agents under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide
  • 3,20-dioxo-5-alpha-pregnane-6-beta,11-alpha-diyl diacetate

Uniqueness

Compared to similar compounds, 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)hexanamide stands out due to its unique combination of functional groups and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1-methylpyrazol-4-yl)hexanamide

InChI

InChI=1S/C25H25N5O3/c1-28-16-17(15-26-28)27-22(31)13-3-2-8-14-29-23-18-9-4-5-10-19(18)25(33)30(23)21-12-7-6-11-20(21)24(29)32/h4-7,9-12,15-16,23H,2-3,8,13-14H2,1H3,(H,27,31)

InChI Key

KRLZAJIFFNQXHE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCCCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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